1,3,3,3-Tetrafluoroprop-1-ene

Description

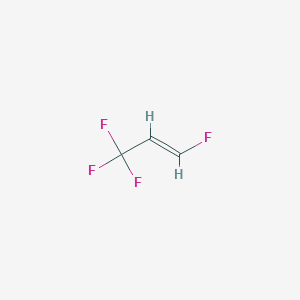

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOAUSHHFGWSA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885446 | |

| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor | |

| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29118-24-9, 1645-83-6 | |

| Record name | (1E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3,3-Tetrafluoropropene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propene, 1,3,3,3-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene, 1,3,3,3,-tetrafluoro-,(E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,3,3-TETRAFLUOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2481UOO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Refrigeration - The Emerging Potential of HFO-1234ze

1,3,3,3-Tetrafluoroprop-1-ene, a hydrofluoroolefin (HFO), is attracting significant attention beyond its established use as a low global warming potential (GWP) refrigerant and blowing agent. Its unique physicochemical properties are paving the way for novel applications in specialized fields, including pharmaceutical and medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a particular focus on its isomers, the experimental methodologies for property determination, and its stability profile, offering a valuable resource for researchers and drug development professionals exploring its potential.

This compound exists as two geometric isomers, (E) and (Z), which exhibit distinct physical properties that are crucial to understand for any application. The trans-isomer, (E)-1,3,3,3-tetrafluoroprop-1-ene (HFO-1234ze(E)), is the more commercially prevalent and studied of the two.

Molecular Structure and Isomerism

The foundational step in understanding the properties of this compound is to visualize its molecular structure and the arrangement of its atoms. The presence of a carbon-carbon double bond gives rise to geometric isomerism.

Caption: Molecular structures of (E) and (Z) isomers of this compound.

Core Physicochemical Properties: A Comparative Analysis

The seemingly subtle difference in the spatial arrangement of atoms between the (E) and (Z) isomers leads to significant variations in their macroscopic properties. These differences are critical for selecting the appropriate isomer for a specific application.

| Property | (E)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)) | (Z)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(Z)) |

| Molecular Formula | C₃H₂F₄ | C₃H₂F₄ |

| Molecular Weight | 114.04 g/mol [1][2] | 114.04 g/mol [3][4] |

| CAS Number | 29118-24-9[5] | 29118-25-0[3] |

| Normal Boiling Point | -19 °C (-2.2 °F)[6] | 9.8 °C (49.6 °F)[2][7] |

| Melting Point | -156 °C (-249 °F)[1] | No data available |

| Critical Temperature | 109.4 °C (228.9 °F)[1][7] | 153.7 °C (308.7 °F)[2][7] |

| Critical Pressure | 36.36 bar (527.3 psia)[1][7] | No data available |

| Liquid Density (at 25°C) | ~1293 kg/m ³[1] | ~1.219 g/cm³ (at 20°C)[8] |

| Vapor Pressure (at 25°C) | 498.6 kPa (72.3 psia)[1] | Lower than (E)-isomer |

| Solubility in Water | 0.373 g/L[6] | Slightly soluble (1.5 g/L at 25°C)[8] |

The significantly higher boiling point of the (Z)-isomer compared to the (E)-isomer is a direct consequence of its molecular geometry, which results in a larger dipole moment and stronger intermolecular forces. This property makes HFO-1234ze(Z) a candidate for high-temperature heat pump applications, while the lower boiling point of HFO-1234ze(E) makes it more suitable for applications requiring higher volatility.[7][9]

Advanced Physicochemical Properties for In-depth Research

For more specialized applications, a deeper understanding of other physicochemical properties is essential.

| Property | (E)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)) |

| Liquid Heat Capacity (at 25°C) | 1.383 kJ/kg·K[1] |

| Vapor Heat Capacity (at 25°C) | 0.9822 kJ/kg·K[1] |

| Liquid Thermal Conductivity (at 25°C) | 0.0781 W/m·K[1] |

| Vapor Thermal Conductivity (at 25°C) | 0.0136 W/m·K[1] |

| Liquid Viscosity (at 25°C) | 199.4 µPa·s[1] |

| Vapor Viscosity (at 25°C) | 12.2 µPa·s[1] |

| Surface Tension (at 25°C) | ~6.5 mN/m |

Experimental Determination of Key Properties: A Methodological Insight

The accurate determination of physicochemical properties relies on precise and validated experimental techniques. Understanding the principles behind these methods is crucial for interpreting the data and designing further experiments.

Vapor Pressure and Saturated Liquid Density Measurement

A common and highly accurate method for simultaneously measuring vapor pressure and saturated liquid density is the two-sinker densimeter .[10] This apparatus operates on the Archimedes' principle.

Caption: Simplified workflow for a two-sinker densimeter.

Generalized Experimental Protocol for a Two-Sinker Densimeter:

-

Sample Preparation and Loading: A high-purity sample of this compound is carefully loaded into the measurement cell. The sample is typically degassed to remove any dissolved air, which could affect the measurements.

-

Temperature and Pressure Control: The measurement cell is placed in a thermostatically controlled environment to maintain a precise and stable temperature. The pressure within the cell is controlled and monitored using a high-precision pressure transducer.

-

Buoyancy Measurement: Two sinkers of known mass and volume are suspended in the fluid. A magnetic suspension coupling connects the sinkers to an external balance, which measures the buoyant force acting on each sinker.

-

Data Acquisition: At a given temperature, the pressure (vapor pressure) and the buoyant forces on the two sinkers are recorded.

-

Density Calculation: The density of the fluid is calculated from the difference in the buoyant forces on the two sinkers and their known volumes. By performing measurements at various temperatures, a comprehensive dataset of vapor pressure and saturated liquid density can be obtained.[10]

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹⁹F NMR: Due to the presence of fluorine atoms, ¹⁹F NMR is a powerful tool for structural elucidation. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the fluorine nuclei. For the (E)-isomer, distinct signals are observed for the fluorine atom on the double bond and the CF₃ group.[11]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the molecule, such as C=C stretching, C-H stretching, and C-F stretching, which can be used for functional group identification.[12]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural analysis. The mass spectrum of HFO-1234ze(E) shows a molecular ion peak corresponding to its molecular weight.[5][13]

Stability and Reactivity Profile

For any application, particularly in drug development where interaction with other molecules is a key consideration, understanding the stability and reactivity of this compound is paramount.

-

Thermal Stability: The (E)-isomer exhibits good thermal stability at moderate temperatures. Studies have shown that it does not decompose at temperatures between 150°C and 200°C.[12] At higher temperatures (above 250°C), isomerization to the (Z)-isomer can occur, and at even higher temperatures (around 400°C), more significant decomposition takes place.[12]

-

Decomposition Products: The primary thermal decomposition products include its isomer, (Z)-1,3,3,3-tetrafluoroprop-1-ene. Under combustion conditions, the main products are carbon dioxide, carbonyl fluoride, and hydrogen fluoride.[6][14]

-

Atmospheric Degradation: In the atmosphere, HFO-1234ze(E) undergoes oxidation, with trifluoroacetaldehyde (CF₃CHO) being a primary initial by-product. Further photolysis of trifluoroacetaldehyde can lead to the formation of trifluoromethane (HFC-23), a potent greenhouse gas, although the yield is small.[15]

Applications in Research and Drug Development

The unique properties of HFO-1234ze(E) make it a compound of interest for specialized applications beyond its traditional uses.

-

Propellant in Metered-Dose Inhalers (MDIs): A significant emerging application is its use as a propellant in MDIs for delivering respiratory medications. Its low GWP makes it an environmentally friendly alternative to traditional hydrofluoroalkane (HFA) propellants. Non-clinical safety assessments have supported its development for this purpose.

-

Fluorinated Building Block in Medicinal Chemistry: Fluorinated organic compounds are of great interest in drug discovery due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The reactive double bond in this compound makes it a potential building block for the synthesis of more complex fluorinated molecules for pharmaceutical applications.

Conclusion

This compound, particularly the (E)-isomer, is a versatile molecule with a well-characterized physicochemical profile. Its low environmental impact, coupled with its unique properties, is driving its adoption in new and innovative applications, including the pharmaceutical industry. This guide has provided a comprehensive overview of its key properties, the methodologies for their determination, and its stability and reactivity, offering a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

- Solstice® ze Refrigerant (HFO-1234ze (E)). Honeywell. URL

- SOLSTICE® ZE REFRIGERANT (HFO-1234ZE). Honeywell. URL

- Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem.

- In short about R1234ze. KTH Royal Institute of Technology. URL

- The thermal decomposition characteristics of HFO1234ze(E) gas for MV equipment - IEEE Xplore. IEEE. URL

- Infrared spectrum (gas (5 hPa), top) and Raman spectra (gas (500 hPa), liquid, solid) of 1.

- In short about R1234ze | KTH - Energy Technology. URL

- Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z)

- 19F NMR spectra from synthesis of 8b (E‐stereoisomer, δF = –67.09 ppm;...

- Solstice® ze Refrigerant (HFO-1234ze (E)) - Climalife UK. URL

- This compound - Benchchem. URL

- 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 - PubChem.

- 19F and 1H NMR spectra of halocarbons - PubMed.

- (a) ¹⁹F NMR spectrum of E‐4a; (b) ¹⁹F NMR spectrum of Z‐4a.

- (1Z)-1,3,3,3-Tetrafluoro-1-propene [CAS# 29118-25-0] - chemBlink. URL

- cis-1,3,3,3-Tetrafluoropropene - Wikipedia. URL

- 1,3,3,3-Tetrafluoropropene - Wikipedia. URL

- 1234zeZ, (1Z)-1,3,3,3-Tetrafluoroprop-1-ene | 29118-25-0 - ChemicalBook. URL

- (1Z)-1,3,3,3-Tetrafluoroprop-1-ene - Apollo Scientific. URL

- 1,3,3,3-tetrafluoropropene and its complex with the argon

- 19F NMR Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. URL

- 2,3,3,3-Tetrafluoropropene | C3H2F4 | MD Topology | NMR | X-Ray.

- Vapor pressures and saturated liquid densities of HFO1234ze(E) at temperatures from (253.343 to 293.318)

- (E)-1,3,3,3-Tetrafluoropropene - Synquest Labs. URL

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- "Analysis and Detection of HFO-1234ze" by Alberni V. Ruiz and Ben R. Miller. URL

- This compound | 1645-83-6 - ChemicalBook. URL

- HFO-1234ZE. Honeywell. URL

- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. URL

- (PDF) Structures and Properties of trans‐1,3,3,3‐Tetrafluoro‐ propene (HFO‐1234ze) and 2,3,3,3‐Tetrafluoropropene (HFO‐1234yf)

- Atmospheric and watershed modelling of HFO-1234ze(E) emissions from prospective pressurized metered-dose inhalers - EGUsphere. URL

- Studies Confirm HFO-1234ze(E)

- trans-1,3,3,3-Tetrafluoropropene - Wikipedia. URL

Sources

- 1. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 2. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 3. 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 | CID 11116025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1234zeZ, (1Z)-1,3,3,3-Tetrafluoroprop-1-ene | 29118-25-0 [chemicalbook.com]

- 5. Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 7. energy.kth.se [energy.kth.se]

- 8. CAS # 29118-25-0, (1Z)-1,3,3,3-Tetrafluoro-1-propene, R 1234ze(Z), Z-1,3,3,3-Tetrafluoropropene, cis-1,1,1,3-Tetrafluoro-2-propene, cis-1,3,3,3-Tetrafluoroprop-1-ene, cis-1,3,3,3-Tetrafluoropropene, cis-HFO 1234ze - chemBlink [chemblink.com]

- 9. In short about R1234ze | KTH [energy.kth.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. "Analysis and Detection of HFO-1234ze" by Alberni V. Ruiz and Ben R. Miller [digitalcommons.calpoly.edu]

- 14. benchchem.com [benchchem.com]

- 15. Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23 [naturalrefrigerants.com]

(E)-1,3,3,3-Tetrafluoroprop-1-ene CAS number 29118-24-9

An In-Depth Technical Guide to (E)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)) CAS Number: 29118-24-9

Executive Summary

(E)-1,3,3,3-Tetrafluoroprop-1-ene, commonly known by its refrigerant designation R-1234ze(E) or as the hydrofluoroolefin (HFO) HFO-1234ze(E), represents a significant advancement in fluorocarbon chemistry. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis pathways, performance in key applications, and critical safety and environmental considerations. As a fourth-generation refrigerant and propellant, HFO-1234ze(E) was engineered to address the urgent need for low Global Warming Potential (GWP) alternatives to the hydrofluorocarbons (HFCs) currently being phased out under global regulations.[1][2] Its unique combination of thermodynamic properties, low toxicity, and minimal environmental impact has positioned it as a leading candidate in applications ranging from large-scale industrial cooling to specialized medical devices.[3][4] This document synthesizes field-proven insights with established scientific data to serve as an authoritative resource for professionals working with this versatile molecule.

Identification and Core Molecular Attributes

Precise identification is paramount in scientific research and application. HFO-1234ze(E) is a specific stereoisomer of 1,3,3,3-tetrafluoropropene.[3][5] The "(E)" designation (from the German entgegen) indicates that the higher-priority substituents on either side of the double bond are on opposite sides, leading to the trans isomer, which is the commercially predominant and thermodynamically relevant form for most applications.[3][4]

Key Identifiers:

-

IUPAC Name: (1E)-1,3,3,3-Tetrafluoroprop-1-ene[3]

-

CAS Number: 29118-24-9[3]

-

Synonyms: HFO-1234ze(E), R-1234ze(E), trans-1,3,3,3-Tetrafluoropropene[3][6][7]

Caption: Molecular Structure of (E)-1,3,3,3-Tetrafluoroprop-1-ene.

Physicochemical Properties

The utility of HFO-1234ze(E) is directly derived from its physical and chemical properties. It exists as a colorless, liquefied gas under pressure at room temperature, with a faint ethereal odor.[11][12] Its boiling point and vapor pressure are critical determinants of its performance in refrigeration cycles.

| Property | Value | Source(s) |

| Boiling Point | -19 °C (-2.2 °F) | [3][4][13] |

| Melting Point | -156 °C (-249 °F) | [3] |

| Density (Predicted) | 1.219 g/cm³ | [8] |

| Vapor Pressure | 60.8 psi (419 kPa) at 20°C | [11] |

| Vapor Density (Air=1) | 4.0 | [11] |

| Critical Temperature | 109.4 °C | [3] |

| Critical Pressure | 36.36 bar | [3] |

| Solubility in Water | 0.373 g/L | [3] |

Synthesis and Manufacturing Pathways

From an industrial perspective, an efficient and scalable synthesis route is crucial. The predominant method for producing HFO-1234ze(E) involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa).[2] This choice is driven by the relative availability of the precursor and the efficiency of the elimination reaction.

Principle of Dehydrofluorination

The core transformation is an elimination reaction where a hydrogen and a fluorine atom are removed from adjacent carbon atoms of the HFC-245fa molecule, resulting in the formation of a carbon-carbon double bond. This reaction is typically performed in the gas phase at elevated temperatures over a catalyst or via a liquid-phase reaction with a strong base, such as aqueous potassium or sodium hydroxide. The choice of a gas-phase catalytic route is often favored in large-scale industrial production for its continuous nature and catalyst reusability.

Caption: Generalized workflow for the industrial synthesis of HFO-1234ze(E).

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative liquid-phase synthesis using a strong base. It is a self-validating system where reaction progress can be monitored by observing gas evolution and confirmed via GC-MS analysis.

Objective: To synthesize HFO-1234ze(E) via dehydrofluorination of HFC-245fa.

Materials:

-

1,1,1,3,3-Pentafluoropropane (HFC-245fa)

-

Potassium hydroxide (KOH), pellets

-

Deionized water

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Reaction vessel (3-neck round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and a cold finger condenser (-20°C or lower)

-

Gas collection system (e.g., Tedlar bag or gas cylinder)

-

Drying tube (filled with anhydrous CaCl₂)

Procedure:

-

System Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all joints are properly sealed. The outlet of the cold finger condenser should be connected via a drying tube to the gas collection system.

-

Reagent Preparation: Prepare a 30-50% (w/w) aqueous solution of KOH. Causality: A concentrated base is required to efficiently abstract the proton and facilitate the elimination reaction. Allow the solution to cool to room temperature.

-

Reaction Initiation: Add the cooled KOH solution to the reaction flask. If using, add the phase-transfer catalyst (approx. 1-2 mol%). Begin vigorous stirring.

-

Precursor Addition: Slowly add HFC-245fa to the stirred KOH solution via the dropping funnel. The addition should be controlled to maintain a steady evolution of gas. Causality: HFC-245fa has low solubility in the aqueous phase; vigorous stirring and slow addition are crucial to maximize the interfacial area for the reaction.

-

Product Collection: The gaseous HFO-1234ze(E) product will pass through the cold finger condenser, which traps any unreacted, higher-boiling precursor and water vapor, and is then collected in the gas bag.

-

Reaction Completion: Continue the reaction until gas evolution ceases. The reaction can be gently heated (40-60°C) to drive it to completion.

-

Workup & Analysis: The collected gas can be analyzed directly by GC-MS to confirm purity and isomeric ratio.

Core Applications and Performance Insights

The adoption of HFO-1234ze(E) is driven by its ability to replace high-GWP HFCs in several critical applications.[2]

Refrigerant and HVAC Systems

HFO-1234ze(E) was developed as a "fourth generation" refrigerant to replace R-134a (GWP ≈ 1430).[1][3] It is particularly suited for medium-temperature applications like air-cooled and water-cooled chillers, heat pumps, and commercial refrigeration.[4][14]

-

Expertise Insight: HFO-1234ze(E) is not a direct "drop-in" replacement for R-134a.[3] While its operating pressures are similar, its volumetric cooling capacity is about 25% lower.[1] This means that for a system to achieve the same cooling effect, modifications such as increasing compressor displacement are necessary.[3] However, its coefficient of performance (COP) is comparable to R-134a, making it an energy-efficient choice in properly designed systems.[1]

Blowing Agent for Foams

In the production of polyurethane and other polymer foams, HFO-1234ze(E) serves as a blowing agent. When the liquid expands into a gas during the foam-forming process, it creates the cellular structure of the material. Its non-flammable nature at standard temperatures and low thermal conductivity are highly advantageous for producing high-quality insulating foams.[15]

Propellant in Aerosols and Metered-Dose Inhalers (MDIs)

The low toxicity and non-flammability of HFO-1234ze(E) under standard handling conditions make it an excellent propellant for aerosols and gas dusters.[3][11] A significant area of development is its use in MDIs for delivering drugs such as bronchodilators for asthma.[3][4] Extensive toxicology studies have been conducted to ensure its safety for inhalation, with results indicating it is practically non-toxic and does not pose a risk of cardiac sensitization at intended exposure levels.[15][16][17]

Environmental Profile and Regulatory Context

The primary driver for the development of HFO-1234ze(E) was its favorable environmental properties, designed to meet stringent international regulations aimed at mitigating climate change.

| Environmental Metric | Value | Significance | Source(s) |

| Ozone Depletion Potential (ODP) | 0 | Does not damage the ozone layer. | [2][3] |

| Global Warming Potential (GWP, 100-yr) | < 1 | Negligible direct impact on global warming. | [2][3] |

| Atmospheric Lifetime | ~18 days | Rapidly breaks down in the atmosphere. | [4] |

Atmospheric Fate

The presence of a carbon-carbon double bond makes HFO-1234ze(E) susceptible to rapid degradation in the atmosphere by hydroxyl (OH) radicals. This short atmospheric lifetime is the reason for its extremely low GWP. However, it is important for researchers to be aware of its atmospheric breakdown products. Studies have suggested that HFO-1234ze can form HFC-23 (trifluoromethane) as a secondary atmospheric breakdown product.[3] HFC-23 is a highly potent greenhouse gas with a GWP of 14,800.[3] While the yield of HFC-23 is a subject of ongoing research, this consideration is a critical aspect of its overall environmental impact assessment.

Caption: Environmental lifecycle and impact considerations for HFO-1234ze(E).

Safety, Handling, and Toxicology

A thorough understanding of safety protocols is non-negotiable when working with any chemical substance. HFO-1234ze(E) has been extensively tested and is considered to have low toxicity.[15]

ASHRAE Safety Classification

HFO-1234ze(E) is classified by ASHRAE Standard 34 as A2L .[3][18] This designation breaks down as:

-

A: Lower toxicity.

-

2L: Lower flammability, with a maximum burning velocity of ≤ 10 cm/s.

It is crucial to note that while it is classified as "mildly flammable," it is non-flammable in air at temperatures below 30°C, which simplifies handling and storage.[18] However, it can become combustible when mixed with air under pressure and exposed to strong ignition sources.[11]

Handling and Storage Protocol

Objective: To ensure the safe handling and storage of compressed gas cylinders containing HFO-1234ze(E).

-

Storage: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][19] Do not expose to temperatures above 49°C (120°F).[11] Securely chain cylinders in an upright position to prevent falling.[12][20]

-

Handling: Use a suitable hand truck for cylinder movement; do not drag, roll, or drop cylinders.[12] Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. When handling the liquid phase, wear cold-insulating gloves to prevent frostbite.[7][12][21]

-

Use: Use only in well-ventilated areas.[19] Use equipment, regulators, and piping rated for cylinder pressure.[12] A backflow prevention device should be used in piping.[12] Open the cylinder valve slowly. Close the valve after each use and when the cylinder is empty.[12]

-

Leak Detection: Systems under pressure should be regularly checked for leaks. Since the gas is heavier than air, it can accumulate in low-lying areas, displacing oxygen and causing a suffocation hazard.[7][22] Oxygen detectors should be used where asphyxiating gases may be released.[20][22]

Toxicology Summary

Toxicological assessments have shown that HFO-1234ze(E) is practically non-toxic.[15] Studies in rats and rabbits showed no serious toxic, developmental, or reproductive effects even at high exposure levels.[15] It is not considered a carcinogen, and genetic toxicology studies were negative.[15][23] The Occupational Alliance for Risk Science (OARS) has set a Workplace Environmental Exposure Level (WEEL) of 800 ppm (8-hour time-weighted average).[18]

Decomposition Hazards

When exposed to high temperatures or flames, HFO-1234ze(E) can decompose to form hazardous products, including hydrogen fluoride (HF) and carbonyl fluoride.[3][11] These decomposition products are highly toxic and corrosive.[11] Therefore, all ignition sources should be eliminated in the event of a leak, and personnel should wear self-contained breathing apparatus when fighting fires involving this material.[11][24]

Analytical Methodologies

Accurate analytical methods are essential for quality control, purity assessment, and research applications. Gas chromatography is the standard technique for analyzing HFO-1234ze(E).

Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and identify any impurities in a sample of HFO-1234ze(E).

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

GC Column: A low-polarity column suitable for separating volatile fluorocarbons (e.g., a DB-1 or similar).

-

Carrier Gas: Helium, high purity.

-

Gas sampling valve or gas-tight syringe for sample introduction.

-

Sample of HFO-1234ze(E) in a gas cylinder or Tedlar bag.

GC-MS Parameters (Typical):

-

Injector Temperature: 200°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Oven Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: Hold at 200°C for 2 minutes.

-

Causality: This temperature program allows for the separation of the volatile target compound from potential higher-boiling impurities.

-

-

Carrier Gas Flow: 1.0 mL/min (constant flow).

-

MS Transfer Line Temp: 220°C

-

MS Ion Source Temp: 230°C

-

Scan Range: 20-200 m/z

Procedure:

-

System Preparation: Ensure the GC-MS is calibrated and has passed a system suitability test.

-

Sample Introduction: Using a gas-tight syringe or a gas sampling loop, inject a known volume of the gaseous sample into the GC inlet.

-

Data Acquisition: Initiate the GC-MS run and acquire the chromatogram and mass spectra.

-

Data Analysis:

-

Identify the peak corresponding to HFO-1234ze(E) based on its retention time and comparison of its mass spectrum to a reference library. The expected molecular ion (M+) is m/z 114.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by area percent: (Area of HFO-1234ze(E) peak / Total area of all peaks) * 100.

-

Identify any impurity peaks by analyzing their mass spectra.

-

Conclusion

(E)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)) stands as a cornerstone of modern, environmentally conscious chemical technology. Its development was a direct response to regulatory pressures to phase out substances with high global warming potential. For researchers and developers, it offers a unique profile: low toxicity, negligible GWP, and versatile performance characteristics that make it a suitable replacement for older HFCs in refrigeration, foam blowing, and specialized propellant applications. However, its successful and safe implementation requires a nuanced understanding of its properties, including its A2L flammability classification, the need for system redesigns when replacing R-134a, and awareness of its atmospheric decomposition pathways. This guide has provided the foundational knowledge, practical protocols, and critical insights necessary for professionals to harness the potential of this important molecule responsibly and effectively.

References

- 29118-24-9 - ChemBK. (2024).

- trans-1,3,3,3-Tetrafluoropropene - Wikipedia. (n.d.).

- Beshr, M., et al. (2020). HFO1234ze(e) As an Alternative Refrigerant for Ejector Cooling Technology. MDPI.

- MATERIAL SAFETY DATA SHEET - Farnell. (2012).

- HFO group refrigerants (R1234yf, R1234ze) – Significance and Application. (2021). KLIMA-THERM.

- Mota-Babiloni, A., et al. (2016). A review of refrigerant R1234ze(E) recent investigations. SciSpace.

- Solstice® ze Refrigerant (HFO-1234ze(E)). (n.d.). Honeywell.

- Safety Data Sheet - MG Chemicals. (2025).

- Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. (n.d.). Airgas.

- 1,3,3,3-Tetrafluoropropene - Grokipedia. (n.d.).

- Refrigerant R1234ZE - SAFETY DATA SHEET. (n.d.). National Refrigerants Ltd.

- 1,3,3,3-Tetrafluoroprop-1-ene - LookChem. (n.d.).

- Trans-1,3,3,3-tétrafluoroprop-1-ène (29118-24-9) - Analytice. (n.d.).

- Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem. (n.d.).

- 1,3,3,3-Tetrafluoropropene - Wikipedia. (n.d.).

- CID 118107960 | C6H4F8 - PubChem. (n.d.).

- Vollmer, M. K., et al. (2020). An indirect-calibration method for non-target quantification of trace gases applied to a time series of fourth generation. AMT.

- 1,3,3,3-TETRAFLUOROPROPENE, (1E)- - precisionFDA. (n.d.).

- 1,3,3,3-Tetrafluoropropene | C3H2F4 | CID 2776729 - PubChem. (n.d.).

- tetrafluoropropene, 29118-24-9 - The Good Scents Company. (n.d.).

- Rush, A., et al. (2022). The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products. PMC - PubMed Central.

- Safety data sheet - Daikin Chemicals. (2021).

- Safety Data Sheet Trans-1,3,3,3-Tetrafluoroprop-1-Ene (R1234ze). (2021). BOC.

- 1,1,1-Trifluoroethane (420-46-2); ... - Analytice. (n.d.).

- Nappa, M. J., & Sievert, A. C. (2006). Process for the manufacture of 1,3,3,3-tetrafluoropropene. Google Patents.

- Nappa, M. J., & Rao, V. N. M. (2008). Processes for synthesis of 1,3,3,3-tetrafluoropropene. Google Patents.

- The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E))... - ResearchGate. (2022).

- SAFETY DATA SHEET Opteon™ 448A (R-448A) Refrigerant. (2025). Chemours.

Sources

- 1. entalpiaeurope.eu [entalpiaeurope.eu]

- 2. benchchem.com [benchchem.com]

- 3. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 6. CAS 29118-24-9: this compound | CymitQuimica [cymitquimica.com]

- 7. scribd.com [scribd.com]

- 8. chembk.com [chembk.com]

- 9. GSRS [precision.fda.gov]

- 10. Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. farnell.com [farnell.com]

- 12. amp.generalair.com [amp.generalair.com]

- 13. docs.rs-online.com [docs.rs-online.com]

- 14. scispace.com [scispace.com]

- 15. ess.honeywell.com [ess.honeywell.com]

- 16. The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 19. nationalref.com [nationalref.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. mgchemicals.com [mgchemicals.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. hudsontech.com [hudsontech.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Spectroscopic Characterization of (Z)-1,3,3,3-Tetrafluoroprop-1-ene

Abstract

(Z)-1,3,3,3-Tetrafluoroprop-1-ene, also known as HFO-1234ze(Z), is a hydrofluoroolefin of significant interest in materials science and as a potential refrigerant. A thorough understanding of its molecular structure and properties is paramount for its application and for the development of novel fluorinated compounds. Spectroscopic analysis provides the fundamental data required for this characterization. This technical guide offers a comprehensive overview of the key spectroscopic techniques used to analyze (Z)-1,3,3,3-Tetrafluoroprop-1-ene, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the more common (E)-isomer is readily available, specific high-resolution spectra for the pure (Z)-isomer are less prevalent in public literature. Therefore, this guide presents a detailed analysis of the expected spectroscopic features of the (Z)-isomer, grounded in fundamental principles and contrasted with the known data of its (E)-isomer, providing a robust framework for its identification and characterization.

Introduction: The Significance of Isomer-Specific Spectroscopic Analysis

Hydrofluoroolefins (HFOs) are a class of compounds at the forefront of developing environmentally safer refrigerants and versatile chemical building blocks.[1] Within this class, 1,3,3,3-tetrafluoropropene exists as two geometric isomers: (E) and (Z). The spatial arrangement of atoms in these isomers, particularly around the carbon-carbon double bond, leads to distinct physical properties and spectroscopic signatures.

The (E)-isomer, or trans-1,3,3,3-tetrafluoropropene, is the more commercially prominent of the two, widely adopted as a refrigerant and foam-blowing agent.[2] Consequently, its spectroscopic properties are well-documented.[3][4] The (Z)-isomer (cis-1,3,3,3-tetrafluoropropene), however, possesses a different boiling point and dipole moment, making it suitable for other specific applications, such as high-temperature heat pumps.[5][6]

Accurate spectroscopic characterization is not merely an academic exercise; it is the cornerstone of quality control, reaction monitoring, and mechanistic studies. For professionals in drug development and materials science, an unambiguous understanding of a molecule's structure is critical. This guide explains the "why" behind the spectroscopic data, linking spectral features to the underlying molecular geometry and electronic environment that define (Z)-1,3,3,3-tetrafluoroprop-1-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, a multi-nuclear approach (¹H, ¹⁹F, ¹³C) is essential to assemble a complete structural picture.

Causality in NMR: Why Isomers Differ

The key to differentiating the (Z) and (E) isomers via NMR lies in the concept of the through-space nuclear Overhauser effect (NOE) and, more significantly, the magnitude of through-bond J-coupling (spin-spin coupling) constants . The distance and geometric relationship between nuclei dictate the strength of these interactions.

-

In the (Z)-isomer , the fluorine atom on C1 and the hydrogen atom on C2 are on the same side of the double bond (cis). This proximity leads to a smaller ³J(H,F) coupling constant compared to the trans arrangement in the (E)-isomer.

-

The trifluoromethyl (-CF₃) group's spatial relationship with the olefinic protons and fluorine also influences chemical shifts due to anisotropic and electronic effects.

Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To acquire high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra of (Z)-1,3,3,3-tetrafluoroprop-1-ene.

Methodology:

-

Sample Handling: (Z)-1,3,3,3-Tetrafluoroprop-1-ene is a gas at room temperature (Boiling Point: ~9.8 °C).[6][7] Therefore, sample preparation requires condensation at low temperatures.

-

Tube Preparation: A high-pressure NMR tube (e.g., a J. Young tube) is required.

-

Solvent Selection: A deuterated solvent with a low freezing point, such as acetone-d₆ or chloroform-d, is chosen. The solvent is degassed to remove dissolved oxygen.

-

Condensation: The NMR tube containing the deuterated solvent is cooled in a dry ice/acetone bath (approx. -78 °C). A known quantity of (Z)-1,3,3,3-tetrafluoroprop-1-ene gas is carefully condensed into the tube.

-

Sealing: The J. Young tube is securely sealed while still cold to maintain the sample in a liquid state under pressure at room temperature.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

¹H NMR: Standard pulse sequences are used. A sufficient relaxation delay (e.g., 5 seconds) ensures accurate integration.

-

¹⁹F NMR: A dedicated fluorine probe is used. Spectra are often referenced externally to a standard like CFCl₃ (δ = 0.00 ppm).[8] ¹H decoupling can be employed to simplify spectra, but the coupled spectrum is necessary to determine J(H,F) values.

-

¹³C NMR: Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required. ¹H and/or ¹⁹F decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will feature two distinct signals corresponding to the two olefinic protons.

| Predicted ¹H NMR Data for (Z)- and (E)-1,3,3,3-Tetrafluoroprop-1-ene |

| Proton |

| H¹ (on C1) |

| H² (on C2) |

Rationale for Predictions:

-

H¹ (geminal to F): This proton is coupled to the adjacent proton H² (³JHH), the geminal fluorine F¹ (²JHF), and the three fluorine atoms of the -CF₃ group (⁴JHF). The cis-relationship to H² will result in a ³J(H,H) value of approximately 5-10 Hz.

-

H² (vicinal to -CF₃): This proton is coupled to H¹ (³JHH) and the three fluorine atoms of the -CF₃ group (³JHF). The ³J(H,F) coupling to the -CF₃ group will be in the range of 5-10 Hz.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is crucial for confirming the stereochemistry and provides more dispersed signals than ¹H NMR.[9]

| Predicted ¹⁹F NMR Data for (Z)- and (E)-1,3,3,3-Tetrafluoroprop-1-ene |

| Fluorine Group |

| -CF₃ (on C3) |

| -F (on C1) |

Rationale for Predictions:

-

-CF₃ Group: These three equivalent fluorine atoms will be split by the vicinal proton H² (³JFH) and the geminal proton H¹ (⁴JFH), resulting in a doublet of doublets.

-

Olefinic -F: This fluorine atom is coupled to the geminal proton H¹ (²JHF) and the vicinal proton H² (³JHF). The key differentiator is the ³J(H,F) coupling constant, which is expected to be smaller in the (Z)-isomer (~10-20 Hz) compared to the larger trans-coupling in the (E)-isomer (~30-40 Hz).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, particularly with ¹⁹F coupling, confirms the carbon backbone and the location of fluorine substitution.

| Predicted ¹³C NMR Data for (Z)-1,3,3,3-Tetrafluoroprop-1-ene |

| Carbon |

| C1 |

| C2 |

| C3 |

Rationale for Predictions:

-

C-F Coupling: The large one-bond ¹J(C,F) and two-bond ²J(C,F) coupling constants cause significant splitting of the carbon signals. C1 is split by the directly attached fluorine and the -CF₃ group. C2 is split by the fluorine on C1 and the -CF₃ group. C3 is split by the three directly attached fluorine atoms into a quartet.

Caption: Molecular structure and key predicted NMR coupling constants for (Z)-1,3,3,3-tetrafluoroprop-1-ene.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrations

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.[10]

Causality in IR: How Structure Influences Vibrations

The geometry of the (Z)-isomer influences its vibrational modes in several ways:

-

Symmetry: The (Z)-isomer has a different symmetry from the (E)-isomer, which can affect which vibrational modes are IR-active.

-

Dipole Moment: The cis arrangement of the fluorine on C1 and the -CF₃ group results in a larger net dipole moment for the (Z)-isomer compared to the (E)-isomer. This can lead to stronger IR absorption bands for certain vibrations.

-

Vibrational Coupling: The coupling of C-H and C-F bending modes is sensitive to the stereochemistry around the double bond. The out-of-plane C-H bending vibrations are particularly diagnostic for cis/trans isomers.

Experimental Protocol: Gas-Phase IR Spectroscopy

Objective: To obtain a high-resolution gas-phase IR spectrum of (Z)-1,3,3,3-tetrafluoroprop-1-ene.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The gas cell should have windows transparent to IR radiation (e.g., KBr or NaCl).

-

Sample Introduction: The gas cell is first evacuated to remove air and moisture. A sample of (Z)-1,3,3,3-tetrafluoroprop-1-ene gas is then introduced into the cell to a specific pressure (e.g., 10-100 torr).

-

Data Acquisition: A background spectrum of the evacuated cell is recorded. The sample spectrum is then recorded, and the instrument's software automatically ratios it against the background to produce the final absorbance or transmittance spectrum.

-

Resolution: A resolution of 1 cm⁻¹ or better is typically used to resolve the rotational-vibrational fine structure.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for (Z)-1,3,3,3-tetrafluoroprop-1-ene, with comparisons to known data for the (E)-isomer.[3][4]

| Predicted IR Data for (Z)- and (E)-1,3,3,3-Tetrafluoroprop-1-ene |

| Vibrational Mode |

| =C-H Stretch |

| C=C Stretch |

| C-F Stretch (-CF₃) |

| C-F Stretch (=C-F) |

| =C-H Bend (out-of-plane) |

Rationale for Predictions:

-

=C-H and C=C Stretch: These are characteristic of the alkene functional group.[11] The C=C stretch in the (Z)-isomer may be slightly lower in frequency and more intense due to the reduced symmetry compared to the (E)-isomer.

-

C-F Stretches: The region from 1400-1000 cm⁻¹ will be dominated by very strong absorptions from the multiple C-F bonds. This region is often complex but is a clear indicator of a fluorinated compound.

-

=C-H Bend: The out-of-plane C-H bending vibration is highly diagnostic. For cis-disubstituted alkenes, this band typically appears in the 800-700 cm⁻¹ range, whereas for trans-disubstituted alkenes, it is found at a higher frequency (~950 cm⁻¹). This provides a clear method for distinguishing the two isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure based on its fragmentation pattern upon ionization.

Causality in MS: Fragmentation Pathways

When (Z)-1,3,3,3-tetrafluoroprop-1-ene is ionized in an electron ionization (EI) mass spectrometer, the resulting molecular ion (M⁺˙) is energetic and can fragment in predictable ways. The most likely fragmentation pathways involve the loss of stable neutral species or radicals. Common losses for fluorinated compounds include:

-

Loss of a fluorine atom (-F): [M - 19]⁺

-

Loss of a trifluoromethyl radical (-•CF₃): [M - 69]⁺

-

Loss of hydrogen fluoride (-HF): [M - 20]⁺˙

While the initial geometry of the isomer may not drastically alter the main fragmentation pathways, the relative intensities of certain fragment ions could differ.

Experimental Protocol: GC-MS Analysis

Objective: To obtain the electron ionization (EI) mass spectrum of (Z)-1,3,3,3-tetrafluoroprop-1-ene.

Methodology:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the ideal instrument. The GC separates the sample from any impurities, ensuring a pure mass spectrum.

-

GC Column: A column suitable for separating volatile compounds (e.g., a DB-5ms or similar) is used.

-

Sample Introduction: A gaseous sample is injected into the GC inlet using a gas-tight syringe.

-

GC Conditions: The oven temperature is programmed to ensure the compound elutes as a sharp peak.

-

MS Conditions: Standard EI ionization at 70 eV is used. The mass analyzer (e.g., a quadrupole) scans a mass range from m/z 10 to 200.

Predicted Mass Spectrum

The mass spectrum will provide the definitive molecular weight and a characteristic fragmentation pattern.

| Predicted Mass Spectrum Data for (Z)-1,3,3,3-Tetrafluoroprop-1-ene |

| m/z (mass/charge) |

| 114 |

| 95 |

| 69 |

| 45 |

Rationale for Predictions:

-

Molecular Ion (m/z 114): The peak at m/z 114 corresponds to the intact molecule with one electron removed, confirming the molecular formula C₃H₂F₄.[12]

-

Base Peak (m/z 69): The C-C single bond is weaker than the C-F or C=C bonds. Cleavage of the C2-C3 bond is highly favorable, leading to the loss of a neutral vinyl radical and the formation of the very stable trifluoromethyl cation, [CF₃]⁺. This is often the most abundant ion (the base peak).

-

[M - F]⁺ (m/z 95): Loss of a single fluorine atom is a common fragmentation pathway for fluorinated compounds.

-

[M - CF₃]⁺ (m/z 45): Loss of the trifluoromethyl radical results in the [C₂H₂F]⁺ fragment.

Caption: Predicted major fragmentation pathways for (Z)-1,3,3,3-tetrafluoroprop-1-ene in EI-MS.

Conclusion

The spectroscopic characterization of (Z)-1,3,3,3-tetrafluoroprop-1-ene is a multi-faceted process requiring the integration of NMR, IR, and MS data. While high-resolution experimental spectra for this specific isomer are not as widely published as for its (E)-counterpart, a robust and reliable characterization can be achieved. By understanding the fundamental principles that govern how the cis-geometry influences nuclear coupling, molecular vibrations, and fragmentation, researchers can confidently predict, interpret, and verify the spectroscopic signatures of this important fluorinated building block. The combined application of these techniques, as outlined in this guide, provides a self-validating system for the unambiguous structural elucidation essential for advanced research and development.

References

- Schwabedissen, J., Glodde, T., Vishnevskiy, Y. V., et al. (2020). Structures and Properties of trans-1,3,3,3-Tetrafluoro-propene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. ChemistryOpen, 9(9), 933-941.

- PubChem. (n.d.). trans-1,3,3,3-Tetrafluoropropene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1,3,3,3-Tetrafluoropropene, (1Z)-. National Center for Biotechnology Information.

- Wikipedia. (2023). cis-1,3,3,3-Tetrafluoropropene.

- CAS Common Chemistry. (n.d.). (1Z)-1,3,3,3-Tetrafluoro-1-propene. American Chemical Society.

- ResearchGate. (2020). Structures and Properties of trans-1,3,3,3-Tetrafluoro-propene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants.

- Wikipedia. (2023). trans-1,3,3,3-Tetrafluoropropene.

- Chemistry LibreTexts. (2023). Table of Characteristic IR Absorptions.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Fedele, L., Brown, J. S., Di Nicola, G., Bobbo, S., & Scattolini, M. (2014). Measurements and Correlations of cis-1,3,3,3-Tetrafluoroprop-1-ene (R1234ze(Z)) Subcooled Liquid Density and Vapor-Phase PvT. International Journal of Thermophysics, 35, 1415–1434.

- Zhang, D., Zhang, J., & Sun, D. (2020). Synthesis of cis-1,3,3,3-tetrafluoropropene by catalytic isomerization of trans-1,3,3,3-tetrafluoropropene over alumina catalysts. Applied Catalysis A: General, 606, 117800.

- F-Chart Software. (n.d.). R1234ze(Z).

- Akasaka, R., & Lemmon, E. (2019). Fundamental Equations of State for cis-1,3,3,3-Tetrafluoropropene [R-1234ze(Z)] and 3,3,3-Trifluoropropene (R-1243zf). Journal of Chemical & Engineering Data, 64(5), 2114-2125.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- ResearchGate. (2015). Measurements and Correlations of cis-1,3,3,3-Tetrafluoroprop-1-ene (R1234ze(Z)) Saturation Pressure.

- NIST. (n.d.). Trans-1,3,3,3-tetrafluoropropene. NIST Chemistry WebBook.

- MDPI. (2020). F-Gases: Trends, Applications and Newly Applied Gases in the Czech Republic.

- Fedele, L., et al. (2014). Measurements and Correlations of cis-1,3,3,3-Tetrafluoroprop-1-ene (R1234ze(Z)) Subcooled Liquid Density and Vapor-Phase PvT. International Journal of Thermophysics, 35, 1415–1434.

- Akasaka, R., & Lemmon, E. W. (2019). Fundamental Equations of State for cis-1,3,3,3-Tetrafluoropropene [R-1234ze(Z)] and 3,3,3-Trifluoropropene (R-1243zf). Journal of Chemical & Engineering Data, 64(5), 2114–2125.

- MDPI. (2020). F-Gases: Trends, Applications and Newly Applied Gases in the Czech Republic. Atmosphere, 11(10), 1043.

Sources

- 1. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) (Journal Article) | ETDEWEB [osti.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. colorado.edu [colorado.edu]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Geometry of HFO-1234ze(E)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular geometry of (E)-1,3,3,3-tetrafluoropropene, commercially known as HFO-1234ze(E). As a Senior Application Scientist, this document synthesizes experimental data and computational analysis to offer field-proven insights into the structural characteristics of this next-generation refrigerant and propellant.

Executive Summary

HFO-1234ze(E) is a hydrofluoroolefin (HFO) with the chemical formula C₃H₂F₄. Its designation as the (E)-isomer signifies a trans configuration of the hydrogen and fluorine atoms across the carbon-carbon double bond. This specific stereochemistry is crucial to its physical and chemical properties, which have positioned it as a leading environmentally friendly alternative to hydrofluorocarbons (HFCs) due to its low global warming potential (GWP) and zero ozone depletion potential (ODP). A precise understanding of its molecular geometry, including bond lengths and angles, is fundamental for modeling its behavior in various applications, from refrigeration cycles to its use as a propellant in metered-dose inhalers.

The structural parameters of HFO-1234ze(E) have been meticulously determined through a combination of experimental techniques, primarily gas electron diffraction (GED) and low-temperature single-crystal X-ray diffraction, corroborated by quantum chemical calculations. These methods provide a detailed three-dimensional picture of the molecule, revealing the interplay of electronic and steric effects that govern its shape.

Foundational Principles: VSEPR and Hybridization

The molecular geometry of HFO-1234ze(E) can be rationalized using the Valence Shell Electron Pair Repulsion (VSEPR) theory and the principles of orbital hybridization. The molecule is structured around a central carbon-carbon double bond (C=C).

-

The two carbon atoms of the double bond are sp² hybridized, leading to a trigonal planar arrangement of the atoms bonded to them. This planarity is a key feature of the molecule's core structure.

-

The third carbon atom, part of the trifluoromethyl (-CF₃) group, is sp³ hybridized, resulting in a tetrahedral geometry for the three fluorine atoms and the adjacent carbon atom.

The combination of this planar vinyl group and the tetrahedral trifluoromethyl group defines the overall architecture of HFO-1234ze(E).

Molecular Structure and Key Geometric Parameters

| Parameter | Bond/Angle | Value (Gas Phase - GED) | Value (Solid Phase - X-ray) | Computational (PBE0/cc-pVTZ) |

| Bond Lengths (Å) | C1=C2 | 1.323(4) | 1.339(2) | 1.325 |

| C2-C3 | 1.498(4) | 1.496(2) | 1.499 | |

| C1-H1 | 1.085(8) | - | 1.084 | |

| C2-H2 | 1.085(8) | - | 1.084 | |

| C1-F1 | - | - | - | |

| C3-F (avg) | 1.345(2) | 1.343(2) | 1.341 | |

| Bond Angles (°) | ∠C1=C2-C3 | 125.1(4) | 124.7(1) | 125.2 |

| ∠H1-C1=C2 | 121.5(10) | - | 121.7 | |

| ∠H2-C2=C1 | 118.4(10) | - | 118.5 | |

| ∠F-C3-F (avg) | 107.5(2) | 107.4(1) | 107.6 | |

| ∠C2-C3-F (avg) | 111.3(2) | 111.4(1) | 111.3 |

Data synthesized from authoritative structural studies.

Analysis of Structural Data

The experimental and computational data are in excellent agreement, providing a high degree of confidence in the determined molecular structure.

-

Carbon-Carbon Bonds : The C1=C2 double bond length is typical for a fluorinated alkene, slightly shorter than the C=C bond in ethylene (1.339 Å) due to the electron-withdrawing effect of the fluorine atoms. The C2-C3 single bond is also slightly shorter than a typical C-C single bond (1.54 Å), which can be attributed to the sp²-sp³ hybridization of the bonded carbons.

-

Carbon-Fluorine Bonds : The average C-F bond length in the trifluoromethyl group is consistent with values observed in other fluoroalkanes.

-

Bond Angles : The bond angles around the sp² hybridized carbons deviate from the ideal 120° of a perfect trigonal planar geometry. This distortion is a result of steric hindrance and electronic repulsion between the bulky trifluoromethyl group and the atoms on the vinyl group. The ∠C1=C2-C3 angle is notably larger than 120°, indicating that the -CF₃ group repels the vinyl hydrogen more than the vinyl fluorine. The angles within the -CF₃ group are close to the ideal tetrahedral angle of 109.5°, with slight deviations due to the asymmetry of the rest of the molecule.

Experimental and Computational Methodologies

A multi-faceted approach is essential for the precise determination of molecular geometry. The combination of experimental techniques with theoretical calculations provides a self-validating system for structural elucidation.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.

Experimental Workflow:

-

Sample Introduction : A gaseous sample of HFO-1234ze(E) is introduced into a high-vacuum chamber.

-

Electron Beam Interaction : A high-energy beam of electrons is directed through the gas.

-

Scattering : The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern : The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector.

-

Data Analysis : The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate the radial distribution function, from which the internuclear distances (bond lengths) and bond angles can be derived.

Single-Crystal X-ray Diffraction

This technique provides highly accurate structural information for molecules in the crystalline solid state.

Experimental Protocol:

-

Crystal Growth : Single crystals of HFO-1234ze(E) are grown at low temperatures.

-

X-ray Source : A monochromatic beam of X-rays is directed at the crystal.

-

Diffraction : The crystal diffracts the X-rays, producing a unique pattern of spots.

-

Data Collection : The intensities and positions of the diffracted spots are measured.

-

Structure Solution : The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms and thus the bond lengths and angles can be determined.

Quantum Chemical Calculations

Theoretical calculations, such as those based on Density Functional Theory (DFT), are used to predict the molecular geometry and to complement experimental findings.

Computational Workflow:

-

Input Structure : An initial guess of the molecular geometry is created.

-

Level of Theory and Basis Set Selection : A suitable theoretical method (e.g., PBE0) and basis set (e.g., cc-pVTZ) are chosen.

-

Geometry Optimization : The energy of the molecule is calculated and minimized with respect to the positions of the atoms. This iterative process continues until the lowest energy conformation (the equilibrium geometry) is found.

-

Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

Visualization of HFO-1234ze(E) Molecular Geometry

The following diagram illustrates the three-dimensional structure of HFO-1234ze(E), with atom numbering corresponding to the data presented in the table.

Conclusion

The molecular geometry of HFO-1234ze(E) is well-defined, characterized by a planar vinyl group and a tetrahedral trifluoromethyl group. The combination of experimental data from gas electron diffraction and single-crystal X-ray diffraction, along with high-level quantum chemical calculations, provides a consistent and accurate description of its bond lengths and angles. These structural parameters are critical for understanding the molecule's physical properties, chemical reactivity, and interactions in various industrial and pharmaceutical applications. The slight distortions from idealized geometries are a direct consequence of the electronic and steric influences of the fluorine and trifluoromethyl substituents, highlighting the intricate relationship between molecular structure and function.

References

- Feller, M., Lux, K., Hohenstein, C., & Kornath, A. (2018). Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants.

- National Institute of Standards and Technology. (n.d.). trans-1,3,3,3-tetrafluoropropene. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). trans-1,3,3,3-Tetrafluoropropene.

Sources

Quantum chemical calculations for 1,3,3,3-tetrafluoropropene isomers

An In-depth Technical Guide to Quantum Chemical Calculations for 1,3,3,3-Tetrafluoropropene Isomers

Abstract

The phasing out of hydrofluorocarbons (HFCs) due to their high Global Warming Potential (GWP) has propelled the adoption of hydrofluoroolefins (HFOs) as fourth-generation refrigerants. Among these, 1,3,3,3-tetrafluoropropene (HFO-1234ze) is a leading candidate, existing as two geometric isomers: HFO-1234ze(E) and HFO-1234ze(Z).[1][2][3] Understanding the distinct physicochemical properties of these isomers is paramount for optimizing their application and assessing their environmental impact. Quantum chemical calculations offer a powerful, predictive framework for elucidating these properties at a molecular level. This guide provides a comprehensive, expert-led walkthrough of the theoretical foundations, computational protocols, and data analysis techniques for studying the HFO-1234ze isomers using Density Functional Theory (DFT).

Strategic Imperative: Why Model HFO-1234ze Isomers?

Experimental characterization of chemical compounds can be resource-intensive and may not fully reveal the underlying electronic factors governing their behavior. Computational modeling serves as a vital complement, enabling us to:

-

Predict Thermochemistry: Accurately determine the relative stabilities of the (E) and (Z) isomers, which influences equilibrium concentrations in synthesis and applications.

-

Elucidate Molecular Structure: Obtain precise geometric parameters (bond lengths, angles) that are fundamental to understanding molecular interactions.

-

Simulate Spectroscopic Signatures: Predict vibrational frequencies that can be directly correlated with experimental Infrared (IR) and Raman spectra for structural validation.[4][5]

-

Assess Environmental Fate: Provide foundational data for studying atmospheric reaction mechanisms, such as reactions with hydroxyl (OH) radicals, which determine atmospheric lifetime and degradation pathways.[4][6][7]

-

Derive Key Properties: Calculate electronic properties like dipole moments and frontier molecular orbital energies, which are crucial for predicting reactivity and intermolecular forces.

This in silico approach provides a cost-effective, high-resolution lens into the molecular world, accelerating materials discovery and environmental impact assessment.

The Computational Toolkit: Selecting the Right Method and Basis Set

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. Our strategy is built on a scientifically validated combination that offers a robust balance of accuracy and computational efficiency for fluorinated organic molecules.

-

Theoretical Method: Density Functional Theory (DFT) We employ DFT, a workhorse of modern computational chemistry, which calculates the electronic structure of a system based on its electron density.[8][9][10] The choice of the exchange-correlation functional is critical. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its reliability in predicting molecular geometries, vibrational frequencies, and thermochemical properties for a wide range of organic systems.[9][11][12]

-

Basis Set: Pople-Style 6-311++G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. We select the 6-311++G(d,p) basis set. Let's deconstruct this choice:

-

6-311G: A triple-zeta basis set, providing a flexible and accurate description of the valence electrons.

-

++: Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are essential for accurately describing the electron density far from the nucleus, which is critical for molecules with electronegative atoms like fluorine.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron clouds, which is necessary to accurately model chemical bonds. This combination is well-suited for capturing the nuanced electronic effects in fluorinated propenes.[6][12][13]

-

Overall Computational Workflow

The logical progression of our investigation follows a multi-step workflow. Each step builds upon the previous one, ensuring a self-validating and robust computational protocol.

Caption: High-level overview of the computational workflow.

Core Computational Protocols: A Step-by-Step Guide

This section details the self-validating experimental protocols for executing the quantum chemical calculations.

Protocol 1: Geometry Optimization

Causality: The first and most crucial step is to find the equilibrium geometry of each isomer. This is the three-dimensional arrangement of atoms that corresponds to the lowest point on the potential energy surface, representing the most stable structure. All subsequent property calculations are dependent on this optimized geometry.

Methodology:

-

Structure Creation: Using molecular modeling software (e.g., Avogadro, GaussView), construct the initial 3D structures for both the (E) and (Z) isomers of 1,3,3,3-tetrafluoropropene. Ensure the correct stereochemistry around the C=C double bond.

-

Input File Generation: Prepare an input file for the quantum chemistry software (e.g., Gaussian). This file specifies the atomic coordinates, the total charge (0), the spin multiplicity (1 for a singlet ground state), and the calculation parameters.

-

Keyword Line Example: #p B3LYP/6-311++G(d,p) Opt

-

#p: Requests verbose output.

-

B3LYP/6-311++G(d,p): Specifies the method and basis set.

-

Opt: The keyword that initiates the geometry optimization procedure.

-

-

Execution: Submit the calculation to the computational server. The algorithm will iteratively adjust the atomic positions to minimize the forces between atoms until a stationary point is reached.

-

Validation: A successful optimization is confirmed by examining the output file for four key convergence criteria, typically related to force and displacement, which must be satisfied simultaneously.

Protocol 2: Vibrational Frequency Analysis

Causality: Once a stationary point is located via optimization, we must confirm it is a true energy minimum (a stable molecule) and not a saddle point (a transition state). A frequency calculation serves this purpose. It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate thermochemical analysis.

Methodology:

-

Input File Generation: Use the optimized coordinates from Protocol 1. The input file is similar, but the keyword is changed.

-

Keyword Line Example: #p B3LYP/6-311++G(d,p) Freq

-

Freq: This keyword requests the calculation of the second derivatives of the energy (the Hessian matrix), which yields the vibrational frequencies.

-

-

Execution: Run the calculation. This is typically more computationally intensive than the optimization.

-

Validation (Trustworthiness Check): The primary check for a true energy minimum is the absence of imaginary frequencies in the output.[14]

-

Result: N Imaginary Frequencies = 0: The structure is a true minimum.

-

Result: N Imaginary Frequencies ≥ 1: The structure is a transition state or higher-order saddle point, and the optimization from Protocol 1 has failed. The geometry must be re-examined and re-optimized.

-

-

Data Extraction: From the output, extract the list of vibrational frequencies, their corresponding IR intensities, the ZPVE, and the thermal corrections to enthalpy and Gibbs free energy.

Caption: Detailed workflow for geometry optimization and frequency validation.

Results and Interpretation: From Raw Data to Scientific Insight

The output from these calculations provides a wealth of quantitative data. The role of the scientist is to synthesize this data into meaningful physical and chemical insights.

Molecular Structures and Relative Stabilities

The first point of comparison is the relative energy of the two isomers. The isomer with the lower total energy is thermodynamically more stable. The trans or (E) isomer is generally found to be more stable than the cis or (Z) isomer.[6]

Sources

- 1. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 2. 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 | CID 11116025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 12. Documents download module [ec.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]

An In-depth Technical Guide to the Thermodynamic Properties of Trans-1,3,3,3-tetrafluoropropene (R-1234ze(E))

Introduction: The Emergence of a Low-GWP Refrigerant

Trans-1,3,3,3-tetrafluoropropene, commonly known as R-1234ze(E), has emerged as a significant fourth-generation refrigerant and foam blowing agent.[1][2] Its prominence stems from a favorable environmental profile, characterized by a zero ozone depletion potential (ODP) and a very low global warming potential (GWP) of less than one.[2][3] This hydrofluoroolefin (HFO) is a compelling alternative to high-GWP hydrofluorocarbons (HFCs) like R-134a, driving its adoption in various applications, including industrial refrigeration, air conditioning, and chillers.[1][2][4]